Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-
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Overview
Description
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- typically involves a multi-step process. One common method is the diazotization of 4-amino-2-chlorobenzonitrile followed by coupling with N,N-bis(2-hydroxyethyl)-2-methylaniline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain or marker due to its azo dye properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-: Similar structure but with an ethyl group instead of a bis(2-hydroxyethyl) group.
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-2-chloro-: Similar structure but with an ethyl group and a chloro substituent.
Properties
CAS No. |
58498-34-3 |
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Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C18H19ClN4O2/c1-13-10-16(23(6-8-24)7-9-25)4-5-18(13)22-21-15-3-2-14(12-20)17(19)11-15/h2-5,10-11,24-25H,6-9H2,1H3 |
InChI Key |
AZLVLRPFHNHJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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